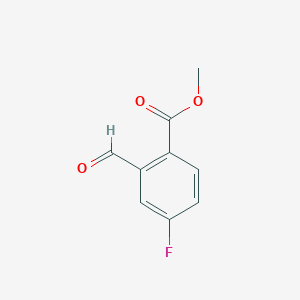

Methyl 4-fluoro-2-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHQBDHZTPRDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to Methyl 4-fluoro-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9) is a strategically important substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a methyl ester, a formyl group, and a fluorine atom on a benzene ring provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder.[1][2] The presence of the electron-withdrawing fluorine atom and formyl group, along with the methyl ester, significantly influences the electronic properties and reactivity of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 106014-25-9 | [1][2][3] |

| Molecular Formula | C₉H₇FO₃ | [1][2] |

| Molecular Weight | 182.15 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Purity | Typically ≥95% | [2][4] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [1][2] |

| InChI Key | HWHQBDHZTPRDFN-UHFFFAOYSA-N | [1] |

Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment should be worn when handling this compound.

| Hazard Statement | Description |

| H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This table is not exhaustive. Please refer to the full Safety Data Sheet (SDS) from your supplier for complete safety information.

Synthesis and Purification

While various synthetic routes can be envisioned, a common and effective method for the preparation of this compound involves a multi-step process starting from a commercially available precursor. A plausible and documented synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound begins with the esterification of 4-bromo-2-fluorobenzoic acid, followed by a halogen-metal exchange and subsequent formylation.

Sources

A Technical Guide to Methyl 4-fluoro-2-formylbenzoate: Properties, Synthesis, and Applications in Chemical Research

Abstract: Methyl 4-fluoro-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom. This unique combination of reactive sites makes it a highly valuable and versatile building block in modern organic synthesis. The presence of an ortho-formyl group to the ester provides steric and electronic influences that can be exploited for selective transformations, while the para-fluorine substituent is a common feature in metabolically stable pharmaceutical agents. This guide provides an in-depth analysis of its chemical structure, molecular properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications for professionals in research, chemical synthesis, and drug development.

Compound Identification and Core Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a formyl group, and at position 4 with a fluorine atom.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 106014-25-9 | |

| Molecular Formula | C₉H₇FO₃ | |

| Molecular Weight | 182.15 g/mol | [1] |

| InChIKey | HWHQBDHZTPRDFN-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)C=O |

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications. Proper storage is crucial to maintain its integrity.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen, Argon) |

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and common approach for preparing methyl esters is the Fischer esterification of the corresponding carboxylic acid. This method is favored for its use of readily available and inexpensive reagents.

Synthetic Rationale

The proposed synthesis begins with the precursor, 4-fluoro-2-formylbenzoic acid. The direct esterification using methanol in the presence of a strong acid catalyst (such as sulfuric acid) is an equilibrium-driven process. The causality for key experimental choices is as follows:

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the methyl ester), in accordance with Le Châtelier's principle, thereby maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Heating under Reflux: The reaction is typically heated to reflux to increase the reaction rate. The reflux temperature is determined by the boiling point of the solvent, methanol.

-

Aqueous Work-up: After the reaction, a wash with a weak base like sodium bicarbonate is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 4-fluoro-2-formylbenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0°C with stirring.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally, brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound via Fischer Esterification.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. Each functional group serves as a handle for a diverse array of chemical transformations, making it an attractive starting material for constructing complex molecular architectures.

-

The Formyl Group (Aldehyde): This is a primary site for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes reactions such as:

-

Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing basic nitrogen centers.

-

Wittig Reaction: To create alkenes, allowing for the extension of carbon chains.

-

Condensation Reactions: Such as the Claisen-Schmidt condensation, used to synthesize chalcones and other related structures that are precursors to various biologically active molecules.[2]

-

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical development.[3] Fluorine can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).

-

Increase Binding Affinity: By participating in favorable electrostatic interactions with protein targets.

-

Modulate Physicochemical Properties: Such as lipophilicity and pKa, which can improve a drug's pharmacokinetic profile.

-

-

The Methyl Ester Group: This group can be readily modified, for example:

-

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis converts the ester back to a carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistry.

-

Amidation: Direct reaction with amines can form amides, another critical functional group in pharmaceuticals.

-

Diagram of Synthetic Potential

Caption: Key reactive sites of the molecule and their potential synthetic transformations.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.

Table 3: GHS Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger / Warning | [1] |

| Pictograms | GHS06 (Toxic), GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H301/H302: Toxic/Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling Guidelines:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the container tightly sealed in a cool, dry place under an inert atmosphere as recommended.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its distinct functional groups—an aldehyde for chain-building, a modifiable ester, and a pharmaceutically relevant fluorine atom—provide a powerful toolkit for chemists. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-formylbenzoate. Retrieved from [Link][5]

-

Muthu, S., et al. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. ResearchGate. Retrieved from [Link][6]

-

Yilmaz, I., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. PMC. Retrieved from [Link][7]

Sources

- 1. Methyl 2-fluoro-4-formylbenzoate | 85070-58-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 106014-25-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-fluoro-2-formylbenzoate vs. Methyl 4-fluoro-2-methylbenzoate

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic Interconnectivity, Reactivity Profiling, and PARP Inhibitor Scaffold Construction

Executive Summary

This guide analyzes the structural and functional relationship between Methyl 4-fluoro-2-methylbenzoate (Compound B) and its oxidized derivative, Methyl 4-fluoro-2-formylbenzoate (Compound A).

In the context of drug development—specifically for poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib—these two compounds represent distinct stages of scaffold maturity. The methyl derivative serves as a robust, stable starting material, while the formyl derivative acts as a high-value "divergent node," enabling the rapid construction of heterocyclic cores such as phthalazinones. This guide details the transformation of the methyl group to the aldehyde, the comparative reactivity profiles, and validated protocols for their application in medicinal chemistry.

Chemical Profile & Structural Analysis[1][2]

The primary distinction lies in the oxidation state of the benzylic carbon at the C2 position. This shift from a hydrophobic methyl group to a reactive formyl group fundamentally alters the molecule's electrophilicity and utility.

| Feature | Methyl 4-fluoro-2-methylbenzoate | This compound |

| Role | Stable Precursor / Building Block | Reactive Intermediate / Divergent Scaffold |

| CAS Number | 174403-69-1 | 106014-25-9 |

| Molecular Weight | 168.17 g/mol | 182.15 g/mol |

| Physical State | Liquid / Low-melting solid | Solid (Crystalline) |

| Stability | High; resistant to air/moisture | Moderate; air-sensitive (oxidizes to acid) |

| Key Reactivity | Radical halogenation (Benzylic) | Condensation, Reductive Amination, Cyclization |

| Storage | Ambient, dry | Inert atmosphere (N₂/Ar), 2–8°C |

Synthetic Interconnectivity

The transition from the methyl benzoate to the formyl benzoate is a critical oxidative transformation. The most reliable industrial and laboratory route involves a two-step sequence: Wohl-Ziegler radical bromination followed by Sommelet reaction or Geminal diacetate hydrolysis .

Pathway Visualization

The following diagram illustrates the synthetic flow from the stable methyl precursor to the reactive formyl intermediate and its subsequent cyclization to a phthalazinone pharmacophore.

Figure 1: Synthetic workflow converting the methyl precursor to the phthalazinone core via the formyl intermediate.[1]

Reactivity & Application Guide

A. The "Methyl" Variant (Precursor Logic)

Methyl 4-fluoro-2-methylbenzoate is chemically inert under standard nucleophilic attack conditions (except at the ester). Its value lies in its ortho-toluate structure. The proximity of the methyl group to the ester is a classic setup for "masked" reactivity.

-

Usage: It is the ideal form for shipping, storage, and early-stage coupling (e.g., Suzuki coupling at the C4-fluoro position if substituted with a leaving group, though C-F activation is difficult).

-

Activation: Requires radical conditions (NBS/Light) to activate the benzylic C-H bonds.

B. The "Formyl" Variant (Divergent Logic)

This compound is a bifunctional electrophile. It contains an aldehyde and an ester in a 1,2-relationship (ortho). This specific geometry is the "magic distance" for forming 5- and 6-membered heterocycles.

-

Primary Application (PARP Inhibitors): The condensation of this compound with hydrazine is the industry-standard route to fluorinated phthalazinones , the core scaffold of drugs like Olaparib and Talazoparib .

-

Secondary Application (Reductive Amination): The aldehyde can be selectively reacted with amines (without touching the ester) to create isoindolinones via reductive cyclization.

Experimental Protocols

These protocols are designed to be self-validating. The color changes and solubility shifts act as checkpoints for the chemist.

Protocol 1: Synthesis of this compound

Transformation: Benzylic Oxidation via Bromination

Step A: Radical Bromination

-

Setup: Charge a round-bottom flask with Methyl 4-fluoro-2-methylbenzoate (1.0 eq) and anhydrous trifluorotoluene (PhCF3) or CCl4 (0.5 M concentration).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 80–90°C) under N₂.

-

Checkpoint: The reaction is complete when the dense NBS solid floats to the top and converts to low-density succinimide. Monitor by TLC (the bromide is less polar than the starting material).

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate to yield the crude benzyl bromide oil.

Step B: Kornblum Oxidation (Bromide to Aldehyde)

-

Reaction: Dissolve the crude bromide in DMSO (5 vol). Add NaHCO3 (3.0 eq).

-

Conditions: Heat to 100°C for 2–4 hours.

-

Isolation: Pour into ice water. Extract with Ethyl Acetate.[5] Wash organic layer extensively with water to remove DMSO. Dry (MgSO4) and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc to obtain This compound as a white crystalline solid.

Protocol 2: Phthalazinone Formation (Scaffold Construction)

Target: 7-Fluoro-1(2H)-phthalazinone

-

Setup: Dissolve This compound (1.0 eq) in Ethanol (0.2 M).

-

Reagent: Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

-

Reaction: Heat to reflux for 2 hours.

-

Observation: The reaction typically starts as a clear solution and precipitates a white solid (the phthalazinone) upon completion.

-

-

Workup: Cool to room temperature. Dilute with water (equal volume). Filter the precipitate.

-

Validation:

-

1H NMR: Disappearance of the aldehyde peak (~10 ppm) and methyl ester peak (~3.9 ppm). Appearance of the amide NH (~12.5 ppm) and the phthalazinone C-H (~8.5 ppm).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782181: Methyl 4-fluoro-2-methylbenzoate. [Link]

-

Xu, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[7] ACS Omega. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-fluoro-2-formylbenzoate

[1][2]

Executive Summary & Chemical Identity[1][2][4][5]

Methyl 4-fluoro-2-formylbenzoate (CAS: 106014-25-9) is a critical bifunctional intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of its electrophilic centers: the aldehyde (C-2) and the methyl ester (C-1), combined with the metabolic stability conferred by the fluorine substituent (C-4).

Effective handling of this compound requires a nuanced understanding of its solubility profile, particularly due to the ortho-positioning of the formyl and ester groups. This proximity can induce intramolecular interactions that deviate from standard benzoate solubility models.

| Chemical Attribute | Specification |

| CAS Number | 106014-25-9 |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~1.7 (Moderate Lipophilicity) |

| Key Functional Groups | Aryl Aldehyde, Methyl Ester, Aryl Fluoride |

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of this compound, we must analyze its intermolecular forces:

-

Dipole-Dipole Interactions (Dominant): The molecule is highly polar due to the carbonyls (aldehyde + ester) and the electronegative fluorine. This makes it highly compatible with polar aprotic solvents (DCM, DMSO, Ethyl Acetate).

-

Lack of Hydrogen Bond Donors: There are no -OH or -NH groups.[1] Consequently, it has poor solubility in water and relies on H-bond acceptance to dissolve in protic solvents like methanol.[1]

-

The "Ortho-Effect" Warning: Unlike its para-isomer, the 2-formyl group is spatially adjacent to the ester. In the presence of alcohols (e.g., Methanol) and trace acid, this compound is prone to forming hemiacetals or cyclizing to 3-methoxy-5-fluorophthalide (pseudo-ester). While "soluble" in methanol, the compound is chemically unstable in it over long periods.

Solubility Profile & Solvent Selection Matrix

The following data categorizes solvent compatibility for processing (extraction, reaction) versus purification (crystallization).

Table 1: Solubility Assessment

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for extraction and transport.[1] Excellent solubilizer due to polarizability match. |

| Chloroform | High | Good alternative to DCM; often used for NMR analysis. | |

| Polar Aprotic | Ethyl Acetate | High | Preferred Green Solvent. Ideal for reaction workup. Solubilizes the compound well but allows precipitation when cooled/concentrated. |

| DMSO / DMF | Very High | Use only for reactions requiring high temp (e.g., SₙAr). Difficult to remove; avoid for isolation. | |

| THF | High | Good for reduction reactions (e.g., NaBH₄). | |

| Polar Protic | Methanol / Ethanol | Moderate - High | CAUTION: Soluble, but risk of acetal formation/transesterification on heating. Use for rapid recrystallization only. |

| Isopropanol (IPA) | Moderate | Better for recrystallization than MeOH due to lower reactivity (steric bulk). | |

| Non-Polar | Hexanes / Heptane | Insoluble | Anti-solvent. Use to crash the product out of EtOAc or DCM solutions. |

| Toluene | Moderate | Good for high-temp reactions; solubility increases significantly with heat (good for crystallization). | |

| Aqueous | Water | Insoluble (<1 mg/mL) | The compound is lipophilic. Water is used strictly for washing impurities (inorganic salts). |

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this self-validating workflow to determine precise solubility for your specific batch lot.

-

Preparation: Weigh 100 mg of this compound into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) required to achieve a clear solution (no visible particulates). -

Calculation:

-

Validation: If

(Solubility > 200 mg/mL), the solvent is suitable for reaction concentrate. If

Protocol B: Purification via Anti-Solvent Recrystallization

Since the compound is thermally sensitive (aldehyde oxidation), anti-solvent precipitation is preferred over thermal recrystallization.[1]

-

Dissolution: Dissolve crude this compound in the minimum volume of DCM or Ethyl Acetate (approx. 3-5 mL per gram) at room temperature.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

-

Precipitation: Slowly add Heptane (dropwise) to the filtrate with vigorous stirring. Ratio target: 1:3 (Solvent:Anti-solvent).

-

Nucleation: A white precipitate should form. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.

-

Aging: Stir the slurry for 30 minutes at 0-5°C.

-

Isolation: Filter via vacuum (Buchner funnel). Wash cake with cold Heptane. Dry under vacuum at 40°C.

Visualizations

Figure 1: Solubility & Reactivity Workflow

This diagram illustrates the decision logic for solvent selection based on the intended chemical operation.[1]

Caption: Decision tree for solvent selection to maximize solubility while preventing side-reactions (acetal formation).

Figure 2: The "Ortho-Effect" Instability

Visualizing why alcoholic solvents must be used with caution.

Caption: The aldehyde and ester groups can cyclize in protic media, altering solubility and purity.

References

Methodological & Application

Application Notes and Protocol: Synthesis of 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 6-fluoro-2,3-dihydrophthalazin-1(4H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The protocol details the cyclization of Methyl 4-fluoro-2-formylbenzoate with hydrazine hydrate, a robust and efficient transformation. This guide is designed to ensure scientific integrity, providing not only a step-by-step methodology but also the underlying mechanistic principles, safety protocols, and expected analytical characterization. The phthalazinone core is a privileged scaffold in drug discovery, and fluorination can enhance a molecule's metabolic stability and binding affinity.[1][2][3] This protocol offers a reliable method for accessing this valuable building block.

Introduction: The Significance of Fluorinated Phthalazinones

Phthalazin-1(2H)-ones are a class of bicyclic nitrogen-containing heterocycles that are prominently featured in a multitude of pharmacologically active compounds.[2] Their rigid structure serves as a versatile scaffold for developing agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][4]

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's half-life.

-

Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions with protein targets.

-

Modulated Lipophilicity: This can improve membrane permeability and oral bioavailability.

The target molecule, 6-fluoro-2,3-dihydrophthalazin-1(4H)-one, combines the privileged phthalazinone core with the benefits of a fluorine substituent, making it a highly valuable intermediate for the synthesis of novel therapeutic agents. This protocol outlines a straightforward and reproducible method for its preparation via the cyclocondensation of this compound and hydrazine.

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step, one-pot reaction sequence involving nucleophilic addition followed by intramolecular cyclization. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the aldehyde group in this compound. This is the fastest and most favorable initial step, leading to the formation of a hydrazone intermediate after the elimination of a water molecule. The formation of hydrazones from carbonyl compounds and hydrazine is a well-established and rapid reaction.[5]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular acyl substitution is the key ring-forming step.

-

Methanol Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the stable, six-membered heterocyclic ring of the phthalazinone product. This final step is driven by the formation of the thermodynamically stable aromatic-fused lactam system.

The overall transformation is a classic example of heterocycle synthesis via condensation chemistry, widely employed for preparing phthalazinone derivatives from various 2-acylbenzoic acids or their esters.[2][4]

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 6-fluoro-2,3-dihydrophthalazin-1(4H)-one.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Key Hazards |

| This compound | 106014-25-9 | C₉H₇FO₃ | 182.15 | Irritant, Harmful[6] |

| Hydrazine hydrate (~55-64%) | 7803-57-8 | H₆N₂O | 50.06 | Fatal if inhaled, Toxic, Corrosive, Carcinogen[7] |

| Ethanol (200 proof) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, face shield.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 6-fluoro-phthalazinone.

Step-by-Step Procedure

!!! EXTREME CAUTION !!! Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. An emergency shower and eyewash station must be accessible.

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

Add this compound (e.g., 5.00 g, 27.4 mmol) to the flask.

-

Add ethanol (50 mL) and stir the mixture at room temperature until the solid is fully dissolved.

-

-

Addition of Hydrazine:

-

While stirring, carefully add hydrazine hydrate (~1.5 mL, ~30 mmol, ~1.1 equiv) dropwise to the solution over 5 minutes.

-

Observation: The solution may become slightly warm upon addition. A white precipitate may begin to form.

-

-

Cyclization Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Product Isolation and Work-up:

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask further in an ice-water bath for 30 minutes to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with two portions of cold ethanol (2 x 10 mL) and two portions of deionized water (2 x 10 mL) to remove any unreacted hydrazine and other impurities.

-

-

Purification and Drying:

-

The product can be further purified by recrystallization from hot ethanol if necessary.

-

Dry the final product under vacuum at 50-60°C to a constant weight.

-

Characterization and Expected Results

The identity and purity of the synthesized 6-fluoro-2,3-dihydrophthalazin-1(4H)-one should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Product Name | 6-fluoro-2,3-dihydrophthalazin-1(4H)-one |

| CAS Number | 23928-51-0[7] |

| Molecular Formula | C₈H₅FN₂O[7] |

| Molecular Weight | 164.14 g/mol [7] |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 80-95% |

| Melting Point | Literature values may vary; expect a sharp melting point for pure compound. |

| ¹H NMR | Signals corresponding to aromatic protons and the two N-H protons. The aromatic protons will show splitting patterns consistent with the substitution, including coupling to the fluorine atom. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl-fluoride. |

| ¹³C NMR | Resonances for the carbonyl carbon (~160-165 ppm) and aromatic carbons. Carbon signals will show C-F coupling. |

| Mass Spec (MS) | [M+H]⁺ = 165.04 |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹) and C=O stretching (lactam, ~1650-1680 cm⁻¹). |

Safety and Handling

-

This compound: Causes skin and eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Hydrazine Hydrate: ACUTELY TOXIC AND DANGEROUS. Fatal if inhaled, toxic in contact with skin and if swallowed.[7] Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen. Handle only in a fume hood with appropriate PPE, including a face shield. Avoid release to the environment.

-

Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of according to institutional and local environmental regulations. Do not pour hydrazine-containing waste down the drain.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the temperature is sufficient for reflux. |

| Product is soluble in the work-up solvent. | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use minimal amounts of cold solvent for washing. | |

| Impure hydrazine hydrate. | Use a fresh, properly stored bottle of hydrazine hydrate. | |

| Product is discolored (yellow/brown) | Impurities in starting material. | Purify the starting material before use. |

| Reaction heated for too long or at too high a temperature, causing decomposition. | Adhere to the recommended reaction time and temperature. | |

| Incomplete washing. | Ensure the product is thoroughly washed with cold ethanol and water during filtration. Recrystallize the product from ethanol. | |

| Broad Melting Point | Impure product. | Recrystallize the product from hot ethanol. Ensure the product is completely dry. |

Visual Representation of Reaction

Caption: Cyclization of this compound with hydrazine.

References

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

Patil, A. M. et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA. [Link]

-

K.C. et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ. Sci. Technol.[Link]

-

Ark Pharm, Inc. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

Terán, M. D., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European journal of medicinal chemistry, 162, 345-364. [Link]

-

El-Hashash, M. A., et al. (2017). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. Egyptian Journal of Chemistry. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. (2014). Journal of Mass Spectrometry. [Link]

- Google Patents.

-

Bhagat, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chem IJ. [Link]5620.pdf)

Sources

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]

- 5. CAS 23928-51-0: 6-Fluoro-1(2H)-phthalazinone | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Fluorinated Phthalazinone Scaffolds using CAS 106014-25-9

Executive Summary

This application note details the synthetic utility of Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9) as a high-value building block for the construction of fluorinated phthalazinone cores.[1][2][3][4] Phthalazinone derivatives are privileged pharmacophores in medicinal chemistry, most notably serving as the structural anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib.[1][2][3][4]

Unlike non-substituted precursors, CAS 106014-25-9 allows for the site-specific introduction of a fluorine atom at the C6 position of the phthalazinone ring.[1][2][3][4] This modification is critical for modulating metabolic stability, pKa, and ligand-protein binding interactions in drug discovery campaigns.[1][2][3][4]

Key Chemical Entity Profile

| Property | Specification |

| CAS Number | 106014-25-9 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | Ortho-formyl ester (Pre-organized for heterocyclization) |

Strategic Synthesis Architecture

The transformation of CAS 106014-25-9 into a bioactive scaffold relies on a hydrazinolysis-cyclization cascade .[1][2][3][4] The presence of the ortho-formyl group relative to the methyl ester provides a highly reactive "pincer" system that condenses rapidly with hydrazine derivatives.[2]

Mechanistic Pathway[1][2][5][6]

-

Hydrazone Formation: Nucleophilic attack of hydrazine on the formyl aldehyde (C2), forming a hydrazone intermediate.[3][4]

-

Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the ester carbonyl (C1).[4]

-

Elimination: Loss of methanol drives the aromatization, yielding the thermodynamically stable 6-fluoro-1(2H)-phthalazinone .[1][2][3][4]

Reaction Workflow Visualization

Figure 1: Synthetic pathway from CAS 106014-25-9 to the functionalized phthalazinone core.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-1(2H)-phthalazinone

This protocol describes the primary cyclization.[1][2][3][4] The use of the methyl ester (CAS 106014-25-9) typically affords higher yields and cleaner reaction profiles compared to the corresponding carboxylic acid due to improved solubility in alcoholic solvents.[1][2][3][4]

Reagents & Materials:

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (1.0 eq).

-

Solvation: Add Ethanol (Absolute) and stir at room temperature until the solid is mostly dispersed.

-

Addition: Dropwise add Hydrazine monohydrate (2.5 eq) to the stirring suspension. Caution: Exothermic reaction.[3][4] Hydrazine is toxic and a potential carcinogen; work in a fume hood.[2]

-

Reaction: Heat the mixture to reflux (approx. 78°C). The mixture typically becomes clear as the intermediate forms, followed by the precipitation of the phthalazinone product.[4]

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][3][4] Reaction is usually complete within 2–4 hours.[3][4]

-

Work-up: Cool the reaction mixture to 0–5°C using an ice bath and stir for 30 minutes to maximize precipitation.

-

Isolation: Filter the white to off-white precipitate under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2x) followed by diethyl ether (to assist drying).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85% – 95% Characterization:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone H-4 proton around δ 8.3–8.5 ppm and the broad NH singlet around δ 12.5 ppm.[1][2][3][4]

Protocol B: Functionalization to 1-Chloro-6-fluorophthalazine

To utilize the phthalazinone scaffold in drug synthesis (e.g., coupling with piperazines for PARP inhibitors), the carbonyl oxygen is often converted to a leaving group (chloride).[1][2][3][4]

Reagents & Materials:

-

6-Fluoro-1(2H)-phthalazinone (Product of Protocol A): 1.0 eq[1][2][3][4]

-

Phosphorus Oxychloride (POCl₃): 5.0 – 8.0 eq (acts as solvent and reagent)[1][2][3][4]

-

Diisopropylethylamine (DIPEA) or Pyridine: 1.0 eq (optional base catalyst)[1][2][3][4]

Step-by-Step Methodology:

-

Setup: Place 6-Fluoro-1(2H)-phthalazinone in a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Addition: Carefully add POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture.[3][4]

-

Catalysis: Add DIPEA (1.0 eq) dropwise.[4]

-

Reaction: Heat the mixture to 90–100°C for 3–5 hours. The suspension should dissolve into a clear solution.[4]

-

Quenching (Critical Safety Step):

-

Extraction: Neutralize the aqueous layer with saturated NaHCO₃ solution.[4] Extract with DCM (3x).[4]

-

Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can often be used directly or purified via flash chromatography (Hexane/EtOAc).[4]

Application: This chlorophthalazine intermediate is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing for the attachment of complex amine side chains found in advanced PARP inhibitors.[3][4]

Scientific Integrity & Troubleshooting

Regiochemistry Validation

The starting material, CAS 106014-25-9, has the fluorine atom at position 4 relative to the ester (C1) and formyl (C2) groups.[1][2][3][4]

-

Numbering Mapping:

-

Result: The product is 6-fluoro-1(2H)-phthalazinone , not the 7-fluoro isomer (which would require the 5-fluoro benzoate precursor).[1][2][3][4] This distinction is vital for Structure-Activity Relationship (SAR) studies.[1][2][3][4]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization or solubility issues. | Ensure reflux is vigorous; extend time.[3][4] If solid doesn't precipitate, concentrate solvent by 50% and cool.[3][4] |

| Impurity: Azine Formation | Excess hydrazine reacting with two aldehyde molecules.[3][4] | Ensure Hydrazine is in excess (2.5 eq+) and added slowly to the aldehyde solution (not reverse). |

| Violent Quench (Protocol B) | Residual POCl₃ hydrolysis.[4] | Remove as much POCl₃ as possible via rotary evaporation before adding water.[3][4] Use ice bath strictly.[3][4] |

References

-

Menear, K. A., et al. (2008).[2][3][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2][3][4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][2][3][4] (Provides foundational chemistry for phthalazinone synthesis).[4]

-

Loh, V. M., et al. (2005).[2][3][4] Development of a Scalable Synthesis of a Phthalazinone PARP Inhibitor. Organic Process Research & Development. (General reference for hydrazine cyclization scale-up).

-

PubChem. (2024).[4] Compound Summary for CAS 106014-25-9. National Center for Biotechnology Information.[3][4] Retrieved from [Link][1][2][3][4]

Sources

- 1. PubChemLite - (20s)-1alpha,25-dihydroxy-20-methoxy-26,27-dimethyl-24a-homovitamin d3 / (20s)-1alpha,25-dihydroxy-20-methoxy-26,27-dimethyl-24a-homocholecalciferol (C31H52O4) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - (20s)-1alpha,25-dihydroxy-20-methoxy-26,27-dimethyl-24a-homovitamin d3 / (20s)-1alpha,25-dihydroxy-20-methoxy-26,27-dimethyl-24a-homocholecalciferol (C31H52O4) [pubchemlite.lcsb.uni.lu]

- 3. GSRS [precision.fda.gov]

- 4. GSRS [precision.fda.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Minimizing defluorination side reactions during basic hydrolysis

Topic: Minimizing Defluorination Side Reactions During Basic Hydrolysis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Stability Unit Subject: Troubleshooting Guide for Hydrolysis of Activated Fluorinated Esters

Introduction: The "Hard Nucleophile" Paradox

Fluorine is a cornerstone of modern medicinal chemistry, modulating lipophilicity and metabolic stability. However, its high electronegativity renders aromatic rings electron-deficient. When you attempt a standard basic hydrolysis (saponification) on a fluorinated benzoate ester—particularly one with additional electron-withdrawing groups (EWGs)—you face a critical competition.

The hydroxide ion (

-

Path A (Desired): Attack the carbonyl carbon (Hydrolysis).

-

Path B (Undesired): Attack the aromatic ring ipso to the fluorine (Nucleophilic Aromatic Substitution,

).

If your LCMS shows a mass shift of M-2 (loss of F, gain of OH) or M+12 (loss of F, gain of OMe/OEt) , you are witnessing Path B. This guide provides the diagnostic logic and alternative protocols to suppress this pathway.

Diagnostic & Mechanism

Before changing reagents, confirm the mechanism. Defluorination is rarely random; it is driven by electronic activation.

Visual 1: The Competitive Pathway Mechanism

Figure 1: The bifurcation of hydroxide attack. Note how the Meisenheimer complex stabilizes the transition state for defluorination.

Caption: Path A represents standard hydrolysis. Path B shows the competing

Troubleshooting & FAQs

Q1: I am using LiOH in THF/Water at room temperature. Why am I still seeing 15-20% defluorination?

A: Even mild bases like LiOH can trigger

-

Immediate Fix: Lower the temperature to 0°C.

generally has a higher activation energy than carbonyl addition. If that fails, switch to Protocol B (Trimethyltin Hydroxide).

Q2: Can I use acid hydrolysis instead?

A: Yes. If your molecule has no acid-sensitive groups (like Boc, acetals, or silyl ethers), acid hydrolysis (HCl/Dioxane or

Q3: What is the "Green" alternative to toxic tin reagents? A: Enzymatic hydrolysis. Pig Liver Esterase (PLE) or Burkholderia cepacia lipase are highly effective for fluorinated esters. They operate at neutral pH (7.0), completely eliminating the anionic nucleophiles that cause defluorination. See Protocol C .

Comparative Data: Reagent Selection

| Reagent System | pH Conditions | Temp Range | Defluorination Risk | Best For |

| LiOH / THF / | Basic (pH > 12) | 0°C - RT | High (if activated) | Standard, non-activated substrates. |

| HCl / Dioxane | Acidic (pH < 1) | Reflux | Negligible | Acid-stable substrates. |

| Neutral/Mild | 60-80°C | Low | Acid-sensitive, highly activated fluorines. | |

| Pig Liver Esterase (PLE) | Neutral (pH 7) | RT | Zero | Chiral, highly sensitive, or "Green" process. |

Validated Protocols

Protocol A: The "Gold Standard" for Sensitive Substrates (

)

Based on the method by Nicolaou et al. [1] This method uses Trimethyltin Hydroxide, which acts as a mild Lewis acid/base hybrid, activating the carbonyl without creating a harsh nucleophilic environment.

Safety Warning: Organotin compounds are toxic. Use a fume hood and double-glove.

-

Dissolve: Dissolve the fluorinated ester (1.0 equiv) in 1,2-dichloroethane (DCE).

-

Reagent: Add Trimethyltin hydroxide (

) (2.0 - 5.0 equiv). -

Reflux: Heat the mixture to 60–80 °C. Monitor by TLC/LCMS.

-

Note: Reaction times vary from 2 to 24 hours.

-

-

Workup (Critical for Tin Removal):

-

Concentrate the mixture.[1]

-

Redissolve in Ethyl Acetate.

-

Wash vigorously with 5% aqueous HCl (3x) or saturated KF solution. This converts the tin species to insoluble fluorides or water-soluble chlorides.

-

Dry over

and concentrate.

-

Protocol B: Enzymatic Hydrolysis (The "Green" Route)

Ideal for highly activated rings (e.g., polyfluorinated benzoates). [2]

-

Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.0).

-

Solvent System: Dissolve ester in a minimal amount of Acetone or DMSO (co-solvent should be <10% of total volume).

-

Enzyme Addition: Suspend Pig Liver Esterase (PLE) (approx. 10–50 units per mmol of ester) in the buffer.

-

Reaction: Add the ester solution to the enzyme suspension. Stir gently at Room Temperature.

-

Tip: Do not stir vigorously; shear forces can denature the enzyme.

-

-

Monitoring: Monitor pH. As acid forms, pH will drop. Maintain pH 7.0 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (carefully).

-

Workup: Filter off the enzyme (Celite pad). Acidify filtrate to pH 3-4 with dilute HCl. Extract with EtOAc.

Decision Logic: Selecting the Right Workflow

Use this flow to determine the optimal experimental path for your specific substrate.

Visual 2: Experimental Decision Tree

Caption: Logic flow for selecting the hydrolysis method based on substrate activation and stability.

References

-

Nicolaou, K. C. , et al. (2005).[2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2]

-

Shao, L. , et al. (2020). "Enzymatic hydrolysis of fluorinated esters." Molecules, 25(24), 5990.[4]

-

Sandford, G. (2003). "Perfluoroalkanes." Tetrahedron, 59(4), 437-454. (Review of Fluorine Reactivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Purification of Methyl 4-fluoro-2-formylbenzoate via recrystallization vs chromatography

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-fluoro-2-formylbenzoate. It contrasts two primary laboratory techniques—recrystallization and column chromatography—offering troubleshooting advice and detailed protocols to help you select and execute the optimal method for your specific experimental needs.

Compound Overview: this compound

This compound (CAS No: 106014-25-9) is a substituted aromatic aldehyde and ester, making it a versatile intermediate in organic synthesis. Its structure presents unique purification challenges. The aldehyde group is susceptible to oxidation, while the ester can be hydrolyzed. The compound is a solid at room temperature, which makes both recrystallization and chromatography viable purification options.[1][2] The choice between them depends on factors such as the nature of the impurities, the required final purity, the scale of the reaction, and available resources.

FAQ: Method Selection - Recrystallization or Chromatography?

Q1: When should I choose recrystallization over chromatography?

A1: Recrystallization is generally preferred for its simplicity, cost-effectiveness, and scalability, especially when dealing with larger quantities (multi-gram scale) of material where the impurities have significantly different solubility profiles from the desired product. If your crude product is at least 85-90% pure and the impurities are either highly soluble or sparingly soluble in your chosen solvent system compared to your product, recrystallization is an excellent choice. It is a workhorse technique for removing minor, structurally distinct impurities.[3][4]

Q2: Under what circumstances is column chromatography the better option?

A2: Column chromatography is the superior method when high purity (>99%) is essential, or when impurities have very similar solubility and polarity to this compound. This technique excels at separating complex mixtures, including constitutional isomers or byproducts from the reaction that are structurally similar to the target compound.[5][6] While more time-consuming and resource-intensive (solvents, silica gel), its resolving power is unmatched for challenging separations.[7]

Q3: My crude material is an oil/gummy solid. Which method should I use?

A3: An oily or amorphous crude product often suggests the presence of significant impurities that are depressing the melting point. While it is sometimes possible to find a solvent system to recrystallize such a material, it is often more practical to first perform column chromatography. Chromatography can remove the bulk of the impurities, yielding a solid product that can then be further polished by a final recrystallization step if needed.

Decision Workflow: Choosing Your Purification Method

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent.[8]

Q4: My compound is not crystallizing, even after the solution has cooled to room temperature and been placed on ice. What should I do?

A4: This is a common issue, often caused by one of two things:

-

Too much solvent was used: This is the most frequent cause.[9] If the solution is not saturated at the cold temperature, crystals will not form. Solution: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10]

-

Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[8][9] Solution: Induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[8]

Q5: My product "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[11] This often happens when the solution cools too quickly or when significant impurities are present.[9][10]

-

Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to keep the compound soluble for longer at a lower temperature, then allow it to cool much more slowly. Insulating the flask can help.[10]

-

Solution 2: If using a mixed-solvent system (e.g., methanol/water), you may have added too much of the "poor" solvent. Re-heat the mixture, add more of the "good" solvent until the solution is clear, and then re-cool slowly.

Q6: My final yield after recrystallization is very low. What went wrong?

A6: A low yield can result from several factors:

-

Using too much solvent: As discussed in Q4, excess solvent will retain more of your product in the mother liquor.[8][10]

-

Premature crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, product will be lost. Use a stemless funnel and keep the solution and apparatus hot.[11]

-

Washing with too much cold solvent: The final wash of the collected crystals should be done with a minimal amount of ice-cold solvent to avoid re-dissolving your product.[8]

Troubleshooting Guide: Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).

Q7: How do I select the right solvent system (mobile phase)?

A7: The key is to use Thin-Layer Chromatography (TLC) before running your column.

-

Goal: Find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.3-0.4. Impurities should be well-separated, ideally with one spot at the baseline and another moving with the solvent front.

-

Starting Point: For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[5] Try a 9:1 Hexanes:EtOAc mixture on TLC and adjust the ratio of the polar component as needed.

-

Caution: The aldehyde group can interact with the acidic silica gel. If you observe significant streaking on the TLC plate, it may indicate decomposition. Adding a very small amount (~0.1-0.5%) of triethylamine or acetic acid to the mobile phase can sometimes mitigate this, but be aware this can affect separation.

Q8: My compound is taking forever to elute from the column, or it's not coming off at all.

A8: This indicates your mobile phase is not polar enough to move the compound down the column.

-

Solution: Gradually increase the polarity of your mobile phase. For example, if you started with 10% EtOAc in hexanes, you can switch to a 15% or 20% EtOAc mixture. This is known as a gradient elution.[7]

-

Potential Issue: It's also possible the compound has decomposed on the silica gel.[7] Before running a large-scale column, it's wise to perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has appeared.

Q9: All my fractions are mixed, even though the separation looked good on TLC.

A9: This frustrating result can happen for a few reasons:

-

Overloading the column: If you load too much crude material, the "bands" of each compound will be too wide and will overlap as they travel down the column. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 or more.

-

Poor column packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure your silica is packed as a homogenous slurry without any air bubbles.

-

Sample loaded in a strong solvent: The initial sample should be dissolved in a minimal amount of a solvent that is less polar than your mobile phase. Dissolving the sample in a highly polar solvent will cause it to spread out in a wide band at the top of the column, ruining the separation from the start.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the use of a single solvent or a binary solvent system where the compound is soluble in solvent A and insoluble in solvent B (e.g., Methanol/Water).

-

Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., isopropanol, ethanol, or ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture to boiling. If it dissolves when hot, it is a good candidate. Cool the test tube in an ice bath to see if crystals form. For a binary system, dissolve the sample in a minimal amount of the "good" hot solvent (e.g., methanol), then add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool.

-

Dissolution: Place the bulk crude material (~1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) to a gentle boil. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[8]

-

Decolorization (Optional): If the solution is colored due to highly polar impurities, remove it from the heat, allow it to cool slightly, add a very small amount of activated charcoal, and then re-heat to a boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][11] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Continue to pull a vacuum to air-dry the crystals on the funnel. Transfer the crystals to a watch glass to dry completely.

Protocol 2: Purification by Flash Column Chromatography

-

TLC Analysis: Determine the optimal solvent system (e.g., 85:15 Hexanes:EtOAc) using TLC as described in Q7.

-

Column Packing: Select an appropriate size column. As a rule of thumb, for 1g of crude material, use ~40-50g of silica gel. Pack the column by filling it with the non-polar solvent (hexanes) and then slowly adding a slurry of silica gel in the same solvent, ensuring no air bubbles are trapped. Let the silica settle into a flat, compact bed.

-

Sample Loading: Dissolve the crude material (~1.0 g) in the absolute minimum volume of a suitable solvent (dichloromethane is often a good choice, or the mobile phase itself). Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

-

Elution: Carefully add the mobile phase to the column. Using gentle positive pressure (from a bellows or regulated air line), push the solvent through the column, collecting fractions in test tubes.

-

Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-15 mL each) and analyzing them by TLC. Spot several fractions per TLC plate to identify which ones contain your pure product.

-

Combining and Concentrating: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagrams

Caption: Step-by-step workflow for recrystallization.

Caption: Step-by-step workflow for flash chromatography.

Data Summary: Method Comparison

| Parameter | Recrystallization | Flash Column Chromatography |

| Typical Purity | Good to Excellent (95-99%) | Excellent to High (>99%) |

| Typical Yield | Moderate to High (60-90%) | Good to High (70-95%) |

| Time Required | Low (1-3 hours) | High (3-8 hours) |

| Cost & Resources | Low (minimal solvent, glassware) | High (large solvent volumes, silica gel) |

| Scalability | Excellent (easily scaled to >100g) | Moderate (larger scale requires very large columns) |

| Best For | Removing dissimilar impurities, large scale | Separating complex/similar mixtures, high purity |

References

-

SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from SIELC Technologies Website. [Link]

-

University of California, Irvine. (n.d.). Recrystallization1. Retrieved from UCI School of Physical Sciences Website. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry Website. [Link]

-

Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from Agilent Technologies Website. [Link]

-

PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from National Center for Biotechnology Information. [Link]

-

Dr. J. T. Andersson. (n.d.). HPLC Troubleshooting. Retrieved from University of Münster. [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from LibreTexts Chemistry. [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry. [Link]

-

The Good Scents Company. (n.d.). Methyl 4-Formylbenzoate (CAS 1571-08-0). Retrieved from The Good Scents Company information system. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

-

Supporting Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from AWS. [Link]

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from UC Davis Chem 124A Lecture Notes. [Link]

-

HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from HALO Chromatography Website. [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Scribd. (n.d.). 2 Formyl Benzoate. Retrieved from Scribd. [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from ResearchGate. [Link]

Sources

- 1. This compound | 106014-25-9 [sigmaaldrich.com]

- 2. Methyl 2-fluoro-4-formylbenzoate | 85070-58-2 [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. scribd.com [scribd.com]

- 7. Chromatography [chem.rochester.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. halocolumns.com [halocolumns.com]

Stability of Methyl 4-fluoro-2-formylbenzoate in solution over time

Welcome to the technical support center for Methyl 4-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the stability and integrity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The decrease in concentration of this compound in aqueous solutions is likely due to two primary degradation pathways: hydrolysis of the methyl ester and oxidation of the aldehyde group.

-

Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-2-formylbenzoic acid).[1][2][3] This reaction is often the primary cause of degradation in non-neutral aqueous buffers.

-

Aldehyde Oxidation: The formyl (aldehyde) group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[4][5] This reaction converts the aldehyde to a carboxylic acid, resulting in the formation of methyl 4-fluoro-2-carboxybenzoate. This process can be accelerated by light and trace metal impurities.

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

A2: To ensure the long-term stability of this compound, proper storage is crucial.

-

Solid Form: As a solid, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This minimizes exposure to air and moisture, which can lead to oxidation and hydrolysis, respectively.

-

In Solution: Stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF. For immediate use in aqueous buffers, it is advisable to prepare the solution fresh. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.

Q3: I am observing a new peak in my HPLC chromatogram when analyzing my aged solution of this compound. What could this new peak be?

A3: A new peak in your HPLC chromatogram likely corresponds to a degradation product. Based on the chemical structure of this compound, the most probable degradation products are:

-

4-fluoro-2-formylbenzoic acid: Resulting from the hydrolysis of the methyl ester.

-

Methyl 4-fluoro-2-carboxybenzoate: Resulting from the oxidation of the aldehyde group.

To confirm the identity of the new peak, you can use techniques such as LC-MS to determine the molecular weight of the unknown compound or synthesize the suspected degradation products as standards for HPLC comparison.

Q4: Can I use protic solvents like methanol or ethanol to prepare stock solutions of this compound?

A4: While this compound is soluble in alcohols like methanol and ethanol, it is not recommended for long-term storage. Protic solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, or potentially react with the aldehyde group. For long-term stability, anhydrous aprotic solvents such as DMSO or DMF are preferred.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

-

Possible Cause: Degradation of this compound in the assay buffer.

-

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always prepare fresh working solutions of the compound in your assay buffer immediately before each experiment.

-

Assess Buffer pH: Evaluate the pH of your assay buffer. If it is significantly acidic or basic, consider adjusting the pH to be as close to neutral as possible, if your experimental conditions allow.

-

Control for Incubation Time: If your assay involves a long incubation period, run a control experiment to assess the stability of the compound in the assay buffer over the same duration. Analyze the control sample by HPLC to quantify any degradation.

-

Issue 2: Poor Solubility in Aqueous Buffers

-

Possible Cause: this compound has limited solubility in water.[5][7]

-

Troubleshooting Steps:

-

Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

-

Sonication: Briefly sonicate the solution to aid in dissolution.

-

Gentle Warming: Gentle warming can also help, but be cautious as heat can accelerate degradation.

-

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a framework for monitoring the stability of this compound in a chosen solvent or buffer over time.

Materials:

-

This compound

-

HPLC-grade solvent of choice (e.g., acetonitrile, water, buffer)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Autosampler vials

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

-

Initial Time Point (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. This will serve as your baseline.

-

Incubate Samples: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Course Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

-

Data Analysis:

-

Monitor the peak area of the parent compound (this compound) at each time point.

-

Look for the appearance of new peaks, which may indicate degradation products.

-

Calculate the percentage of the remaining parent compound at each time point relative to T=0.

-

HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Data Presentation:

The results of the stability study can be summarized in a table as follows: